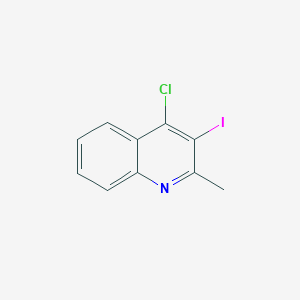

4-Chloro-3-iodo-2-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-iodo-2-methylquinoline is a chemical compound with the molecular formula C10H7ClIN . It is a type of quinoline, which is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The presence of chlorine, iodine, and a methyl group at the 4th, 3rd, and 2nd positions respectively, distinguishes this compound .Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions, largely dependent on the substitution on the heterocyclic pyridine ring . The presence of chlorine, iodine, and a methyl group in this compound could potentially influence its reactivity and the types of chemical reactions it can undergo.Physical and Chemical Properties Analysis

This compound has a molecular weight of 303.525 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.科学的研究の応用

Structural Analysis for Drug Development

4-Chloro-3-iodo-2-methylquinoline has been studied in the context of structural analysis for drug development. For instance, Rizvi et al. (2008) examined molecules derived from chloro-methylquinolines, which are structurally similar to this compound. These compounds adopt slightly twisted conformations and lack classical hydrogen bonds, which is insightful for understanding molecular structures in drug development (Rizvi et al., 2008).

Synthesis of Novel Quinoline Derivatives

Research on this compound also extends to the synthesis of novel quinoline derivatives. A study by Murugavel et al. (2018) on structurally novel compounds, such as 4-chloro-6-methylquinoline-2(1H)-one, explores this aspect. They used experimental and computational methods to examine structural, spectroscopic, and antimicrobial activities of these derivatives (Murugavel et al., 2018).

Antimicrobial Activity Research

The antimicrobial activity of quinoline derivatives is another area of interest. Bawa et al. (2009) synthesized a series of 2-chloro-6-methylquinoline hydrazones, closely related to this compound, and evaluated their antimicrobial activity. This research contributes to understanding the potential of quinoline derivatives in treating bacterial infections (Bawa et al., 2009).

Halogenation Reactions in Synthesis

The study of halogenation reactions, such as chlorination and iodination of quinolines, is relevant to understanding the chemical properties and potential applications of this compound. For instance, Tochilkin et al. (1983) investigated the aromatic chlorination and iodination of methylquinolines, which provides insights into the reactivity and synthesis pathways for similar compounds (Tochilkin et al., 1983).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential biological and pharmaceutical activities . Future research could focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of efficient synthesis methods that reduce reaction time and increase yield, while fulfilling green chemistry principles, could also be a future direction .

特性

IUPAC Name |

4-chloro-3-iodo-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXQMBUWHAGUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033931-93-9 |

Source

|

| Record name | 4-chloro-3-iodo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2743589.png)

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)